REACTION_CXSMILES
|
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9]>CO>[CH3:12][O:11][C:7](=[O:10])[CH2:8][CH2:9][NH:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
59.605 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
72.299 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under an argon atmosphere for 14 hours
|
Duration
|
14 h
|
Type
|
DISTILLATION
|
Details
|
ca 200 mL of solvent was distilled out at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum (12 mm Hg, bp 112-114 degrees)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCNC1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.616 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |